2-Methyl-3-nitrobenzophenone
Overview
Description
2-Methyl-3-nitrobenzophenone is an organic compound with the molecular formula C14H11NO3 It is a derivative of benzophenone, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitrobenzophenone typically involves a multi-step process. One common method starts with the nitration of 2-methylbenzophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the carbonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reagents, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst or iron powder with hydrochloric acid.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Reduction: 2-Methyl-3-aminobenzophenone.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 2-Carboxy-3-nitrobenzophenone.
Scientific Research Applications
2-Methyl-3-nitrobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitrobenzophenone depends on the specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the carbonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
- 4-Methyl-3-nitrobenzophenone
- 2-Methyl-4-nitrobenzophenone
- 3-Nitrobenzophenone
Comparison: 2-Methyl-3-nitrobenzophenone is unique due to the specific positioning of the methyl and nitro groups. This positioning affects its reactivity and the types of reactions it can undergo. For example, the presence of the methyl group at the ortho position relative to the carbonyl group can influence the compound’s steric and electronic properties, making it distinct from other nitrobenzophenone derivatives.
Properties
IUPAC Name |
(2-methyl-3-nitrophenyl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-10-12(8-5-9-13(10)15(17)18)14(16)11-6-3-2-4-7-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGBMDFPBWVRMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441792 | |
Record name | AGN-PC-0N6MFY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59394-73-9 | |
Record name | AGN-PC-0N6MFY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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